
2,4-DichlorophenethylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-DichlorophenethylZinc bromide: is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 2,4-dichlorophenethyl group and a bromide ion. It is primarily used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DichlorophenethylZinc bromide typically involves the reaction of 2,4-dichlorophenethyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2,4-Dichlorophenethyl bromide+Zn→2,4-DichlorophenethylZinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions are crucial to minimize impurities and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 2,4-DichlorophenethylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize organozinc compounds.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
Chemistry: 2,4-DichlorophenethylZinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it can be used in the synthesis of intermediates for drug development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its ability to form carbon-carbon bonds makes it a versatile reagent in the manufacturing of various chemical products.
作用機序
The mechanism of action of 2,4-DichlorophenethylZinc bromide in chemical reactions involves the transfer of the 2,4-dichlorophenethyl group from the zinc atom to an electrophilic substrate. This transfer is facilitated by the formation of a transient organozinc intermediate, which then undergoes further reaction to form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
類似化合物との比較
PhenethylZinc bromide: Similar in structure but lacks the chlorine substituents.
2,4-DichlorophenethylMagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
2,4-DichlorophenethylLithium: Another organometallic compound with similar applications but different reactivity profile.
Uniqueness: 2,4-DichlorophenethylZinc bromide is unique due to the presence of both zinc and bromide, which confer specific reactivity and stability characteristics. The chlorine substituents on the phenethyl group also influence its reactivity and make it suitable for specific synthetic applications.
特性
分子式 |
C8H7BrCl2Zn |
|---|---|
分子量 |
319.3 g/mol |
IUPAC名 |
bromozinc(1+);2,4-dichloro-1-ethylbenzene |
InChI |
InChI=1S/C8H7Cl2.BrH.Zn/c1-2-6-3-4-7(9)5-8(6)10;;/h3-5H,1-2H2;1H;/q-1;;+2/p-1 |
InChIキー |
IFSXTYZYVDKPBL-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CC1=C(C=C(C=C1)Cl)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)
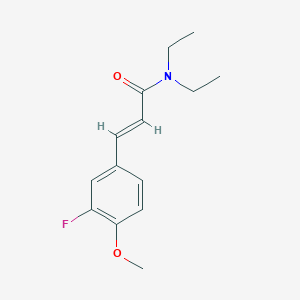
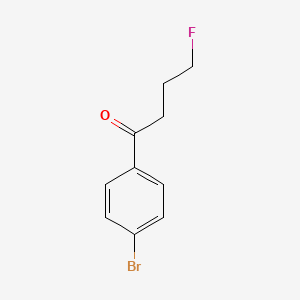



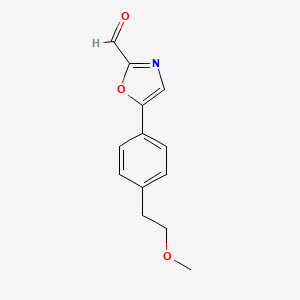

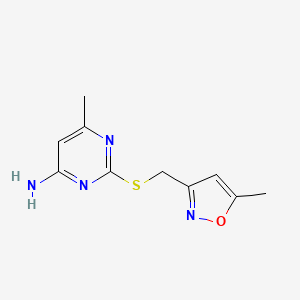
![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
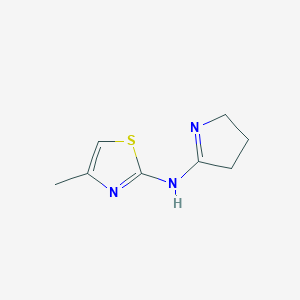
![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
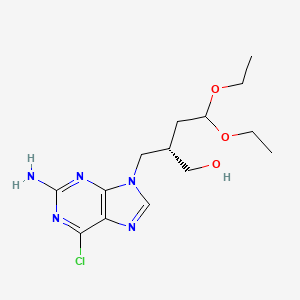
![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)
